molecular formula C19H26N4O3S B2470000 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422528-34-5

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2470000
CAS No.: 422528-34-5
M. Wt: 390.5
InChI Key: AFHPEXLIBIBIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common approach is the reaction of a quinazoline derivative with an appropriate thiol and an amine under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its quinazoline core, which is known for various therapeutic effects.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and its quinazoline core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-3-22-8-4-5-14(22)12-20-17(24)13-6-7-15-16(11-13)21-19(27)23(18(15)25)9-10-26-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,20,24)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPEXLIBIBIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.